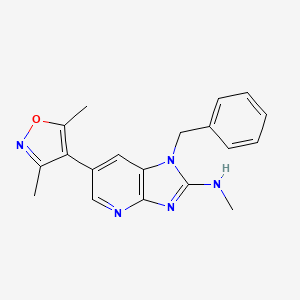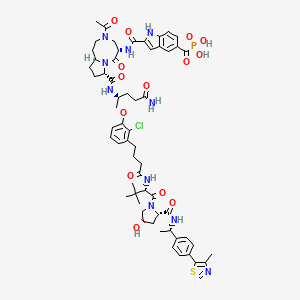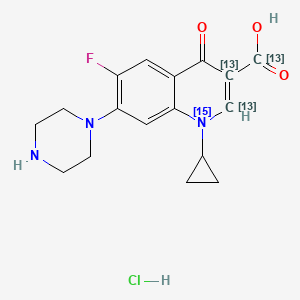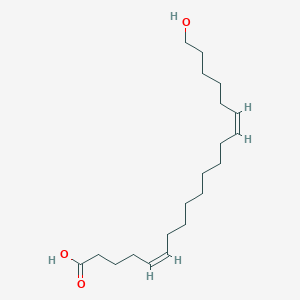
5,14-Hedge
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Hedge involves the conjugation of 20-hydroxyeicosa-5,14-dienoic acid with glycine. The reaction typically requires the activation of the carboxyl group of 20-hydroxyeicosa-5,14-dienoic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with glycine to form the final product .
Industrial Production Methods
This includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
5,14-Hedge primarily undergoes reactions typical of carboxylic acids and amides. These include:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the eicosa-5,14-dienoic acid moiety can be reduced to single bonds.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
5,14-Hedge has been extensively studied for its potential therapeutic applications, particularly in the context of septic shock. It has been shown to prevent vascular hyporeactivity, hypotension, tachycardia, inflammation, and mortality in rodent models of septic shock . Additionally, it has applications in:
Chemistry: As a model compound for studying the effects of 20-hydroxyeicosatetraenoic acid analogs.
Biology: Investigating the role of 20-hydroxyeicosatetraenoic acid in various physiological processes.
Medicine: Potential therapeutic agent for conditions involving vascular dysfunction and inflammation.
Wirkmechanismus
The mechanism of action of 5,14-Hedge involves the downregulation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to reduced inflammation and improved vascular reactivity. Additionally, this compound affects the expression levels of circulating microRNAs such as miR-150, miR-223, and miR-297, which are involved in the regulation of inflammation and vascular function .
Vergleich Mit ähnlichen Verbindungen
5,14-Hedge is unique in its ability to mimic the effects of 20-hydroxyeicosatetraenoic acid while providing stability and resistance to metabolic degradation. Similar compounds include:
20-Hydroxyeicosatetraenoic acid (20-HETE): The endogenous counterpart of this compound.
20-Hydroxyeicosa-6,15-dienoic acid: A competitive antagonist of 20-hydroxyeicosatetraenoic acid.
20-5,14-Hedge: Another synthetic analog with similar protective effects against ischemic reperfusion injury
These compounds share structural similarities but differ in their stability, metabolic resistance, and specific biological effects.
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(5Z,14Z)-20-hydroxyicosa-5,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10- |
InChI-Schlüssel |
OSXBQXPUGBCPNS-GEHMVYPESA-N |
Isomerische SMILES |
C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)O |
Kanonische SMILES |
C(CCCC=CCCCCCO)CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
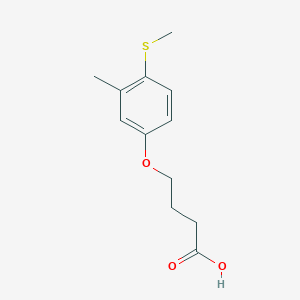
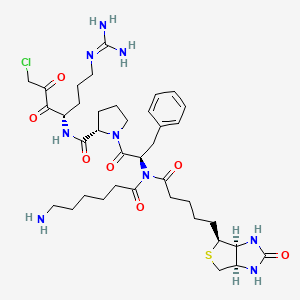
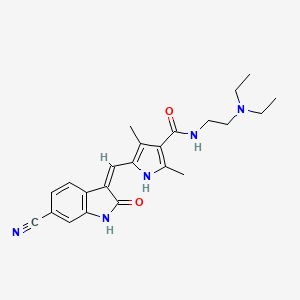
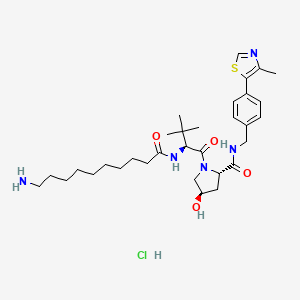

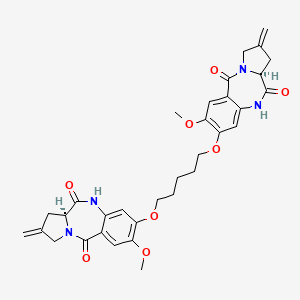
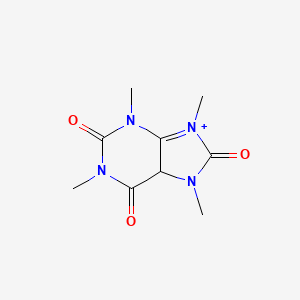
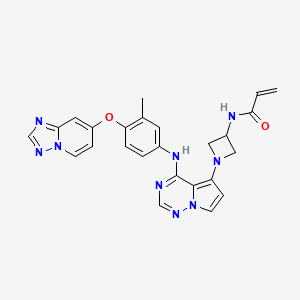
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
